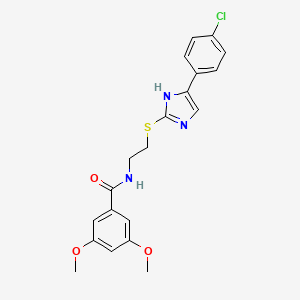
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds . It also has a thioether linkage, a benzamide moiety, and methoxy groups attached to the benzene ring .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes involving reactions like esterification, hydrazination, salt formation, and cyclization . The synthesis could potentially start from 4-chlorobenzoic acid or a similar precursor .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR and IR spectroscopy, along with elemental analysis, are typically used to confirm the structures of such compounds .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For instance, the imidazole ring is a part of many biologically active molecules and can participate in various chemical reactions . The thioether linkage might also be reactive under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the amide and ether groups could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Antihypertensive Properties
Research has identified a series of nonpeptide angiotensin II (AII) receptor antagonists, among which compounds related to the N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide structure have been prepared. These compounds exhibit potent antihypertensive effects upon oral administration, highlighting their significance in the development of hypertension treatments. The study found that the acidic group at the 2'-position of the biphenyl is essential for high affinity to the AII receptor and oral antihypertensive potency, with the tetrazole ring being the most effective acidic isostere substitution (Carini et al., 1991).
Protective Group in Organic Synthesis
The 3,4-dimethoxybenzyl moiety has been utilized as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxides. This group can be smoothly eliminated, offering a strategic advantage in the synthesis of complex organic molecules. The utility of this moiety was demonstrated through its application in protecting 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives, showcasing its relevance in facilitating organic synthesis procedures (Grunder-Klotz & Ehrhardt, 1991).
CRTh2 Receptor Antagonist Chemotype
In a study focusing on the hit-to-lead evolution of CRTh2 receptor antagonists, a novel chemotype of CRTh2 receptor antagonist was discovered and developed. This chemotype includes derivatives structurally related to N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide, underscoring the compound's significance in the exploration of new therapeutic avenues for treating diseases mediated by the CRTh2 receptor (Pothier et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-26-16-9-14(10-17(11-16)27-2)19(25)22-7-8-28-20-23-12-18(24-20)13-3-5-15(21)6-4-13/h3-6,9-12H,7-8H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUNXMKFJIZRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

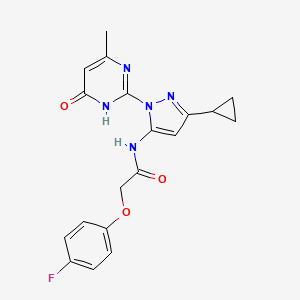

![4-chloro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2757816.png)
![3-[2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2757819.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2757820.png)
![1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2757822.png)
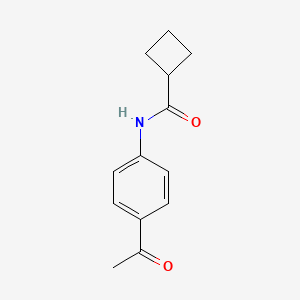
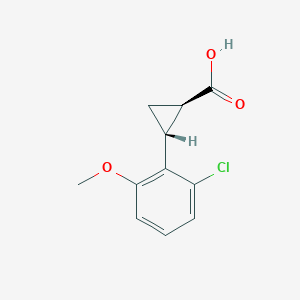
![ethyl 2-(2-chloro-5-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2757825.png)
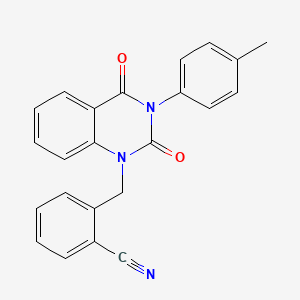
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2757827.png)
![2-(Allylsulfanyl)-5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole](/img/structure/B2757828.png)
![4-Propan-2-yl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2757832.png)
![(2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid](/img/structure/B2757833.png)